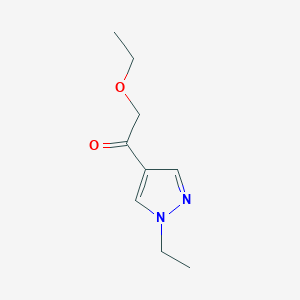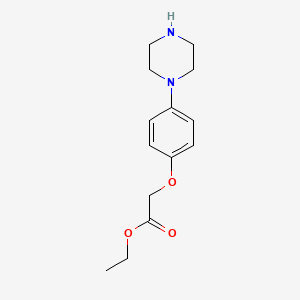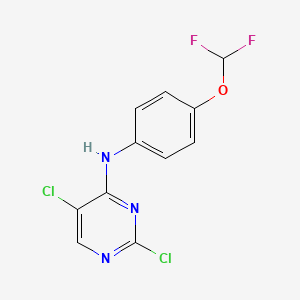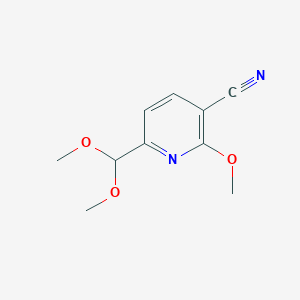
6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dimethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 2-methoxypyridine-3-carbonitrile with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxypyridine: Similar structure but lacks the nitrile group.
2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the dimethoxymethyl group.
6-(Dimethoxymethyl)-2,3-dimethoxypyridine: Similar structure with additional methoxy group.
Uniqueness: 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile is unique due to the presence of both methoxy and dimethoxymethyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6-(dimethoxymethyl)-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O3/c1-13-9-7(6-11)4-5-8(12-9)10(14-2)15-3/h4-5,10H,1-3H3 |
Clé InChI |
HVZWUASXYYZCSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)C(OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
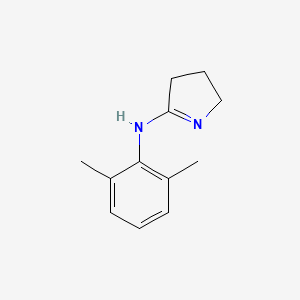
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
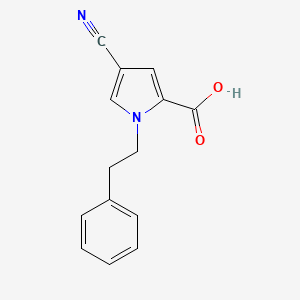

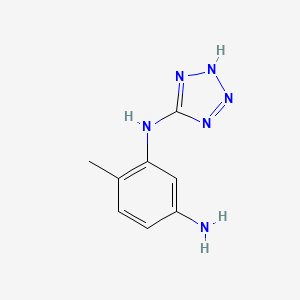
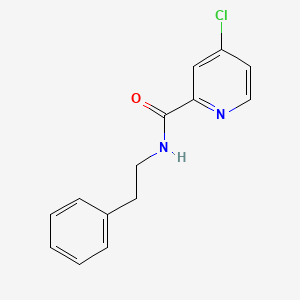
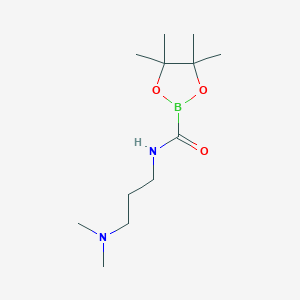
![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

